molecular formula C10H11BrO2 B087286 Ethyl 2-(3-bromophenyl)acetate CAS No. 14062-30-7

Ethyl 2-(3-bromophenyl)acetate

Cat. No. B087286
CAS RN: 14062-30-7
M. Wt: 243.1 g/mol
InChI Key: CAERSDJFKGMKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to achieve the desired functionalized product. For instance, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate using ammonium acetate in glacial acetic acid, highlighting a method that might be adaptable for synthesizing ethyl 2-(3-bromophenyl)acetate (Sapnakumari et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2-(3-bromophenyl)acetate reveals intricate details about their crystalline form. For example, 2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid, a compound with a somewhat related structure, showcases two symmetry-independent molecules in its unit, with distinct dihedral angles indicating the orientation of the bromophenyl rings out of the plane of the benzofuran fragments (Choi et al., 2007).

Chemical Reactions and Properties

Ethyl 2-(3-bromophenyl)acetate, like its counterparts, participates in various chemical reactions that define its reactivity and utility in synthetic chemistry. For instance, the efficient consecutive synthesis approach for ethyl-2-(4-aminophenoxy) acetate, a precursor for dual GK and PPARγ activators, demonstrates the potential for creating medically relevant compounds through strategic chemical synthesis (Altowyan et al., 2022).

Scientific Research Applications

  • Polymerization Initiator

    • Scientific Field: Polymer Chemistry
    • Application Summary: Ethyl 2-(3-bromophenyl)acetate may be used as an initiator for the polymerization of certain compounds .
    • Methods of Application: While the exact procedures can vary, generally, the compound is mixed with the monomer (such as dimethyl (methacryloyloxymethyl) phosphonate or methyl methacrylate) under specific conditions to initiate the polymerization process .
    • Results or Outcomes: The result is the formation of a polymer. The exact properties of the resulting polymer can vary depending on the specific monomer used .
  • Synthesis of Bioactive Compounds

    • Scientific Field: Medicinal Chemistry
    • Application Summary: Compounds similar to Ethyl 2-(3-bromophenyl)acetate, such as indole derivatives, have been found in many important synthetic drug molecules. These compounds bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
    • Methods of Application: The exact methods can vary widely depending on the specific derivative being synthesized. Generally, it involves various chemical reactions under controlled conditions .
    • Results or Outcomes: The outcomes can include the synthesis of new compounds with potential biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Synthesis of (Heteroaryl)(carboxamido)arylpyrrole Derivatives

    • Scientific Field: Medicinal Chemistry
    • Application Summary: Ethyl 2-(3-bromophenyl)acetate may be used in the synthesis of (heteroaryl)(carboxamido)arylpyrrole derivatives .
    • Methods of Application: The exact methods can vary widely depending on the specific derivative being synthesized. Generally, it involves various chemical reactions under controlled conditions .
    • Results or Outcomes: These derivatives may have Cdc7 kinase inhibitory activity, which could be useful in cancer treatment .
  • Synthesis of Cambinol Analogs

    • Scientific Field: Medicinal Chemistry
    • Application Summary: Ethyl 2-(3-bromophenyl)acetate may be used in the synthesis of Cambinol analogs .
    • Methods of Application: The exact methods can vary widely depending on the specific analog being synthesized. Generally, it involves various chemical reactions under controlled conditions .
    • Results or Outcomes: These analogs may have sirtuin inhibition and antitumor activity .
  • Synthesis of TunePhos-type Diphosphine Ligands

    • Scientific Field: Inorganic Chemistry
    • Application Summary: Ethyl 2-(3-bromophenyl)acetate may be used in the synthesis of TunePhos-type diphosphine ligands .
    • Methods of Application: The exact methods can vary widely depending on the specific ligand being synthesized. Generally, it involves various chemical reactions under controlled conditions .
    • Results or Outcomes: These ligands may be used in asymmetric hydrogenation .
  • Synthesis of Benzopyrrole Derivatives
    • Scientific Field: Medicinal Chemistry
    • Application Summary: Ethyl 2-(3-bromophenyl)acetate may be used in the synthesis of benzopyrrole derivatives . These derivatives are important because they provide the skeleton to many biologically active compounds .
    • Methods of Application: The exact methods can vary widely depending on the specific derivative being synthesized. Generally, it involves various chemical reactions under controlled conditions .
    • Results or Outcomes: These derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

ethyl 2-(3-bromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAERSDJFKGMKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466949
Record name Ethyl 2-(3-bromophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-bromophenyl)acetate

CAS RN

14062-30-7
Record name Ethyl 3-(bromophenyl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14062-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-bromophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Employing the same general procedure as for the preparation of ethyl (4-bromophenyl)acetate (Compound A), 100 g (463 mmol) of 3-bromophenylacetic acid was converted into the title compound (yellow oil) using 2 g of conc. H2SO4 and 500 ml of ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Employing the same general procedure as for the preparation of ethyl(4-bromophenyl)acetate (Compound A), 100 g (463 mmol) of 3-bromophenylacetic acid was converted into the title compound (yellow oil) using 2 g of conc. H2SO4 and 500 ml of ethanol. PMR (CDCl3): δ 1.26 (3H, t, J=7.0 Hz), 3.56 (2H, s), 4.16 (2H, q, J=7.0 Hz), 7.16-7.26 (2H, m), 7.38-7.46 (2H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

5 g of 3-bromophenylacetic acid are dissolved in 80 ml of ethanol, 3 ml of concentrated H2SO4 are added and then the mixture is heated at reflux for two hours. The ethanol is evaporated, neutralization is carried out with a saturated K2CO3 solution and then extraction is carried out with AcOEt. The organic phase is dried over MgSO4. 5.2 g of the expected compound are obtained in the liquid form.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-bromophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-bromophenyl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(3-bromophenyl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(3-bromophenyl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(3-bromophenyl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(3-bromophenyl)acetate

Citations

For This Compound
4
Citations
A Jabeen, CA de March, H Matsunami… - International Journal of …, 2021 - mdpi.com
Olfactory receptors (ORs) constitute the largest superfamily of G protein-coupled receptors (GPCRs). ORs are involved in sensing odorants as well as in other ectopic roles in non-nasal …
Number of citations: 10 www.mdpi.com
D Castagna - 2016 - scholar.archive.org
The Autotaxin-Lysophosphatidic acid (ATX-LPA) signalling pathway has been implicated in a variety of human disease states including angiogenesis, autoimmune diseases, cancer, …
Number of citations: 2 scholar.archive.org
DS Matharu, DP Flaherty, DS Simpson… - Journal of medicinal …, 2014 - ACS Publications
A quinazolinedione-derived screening hit 2 was discovered with cellular antiviral activity against respiratory syncytial virus (CPE EC 50 = 2.1 μM), moderate efficacy in reducing viral …
Number of citations: 29 pubs.acs.org
MR Shukla, G Sadasivam, A Sarde… - Journal of Medicinal …, 2023 - ACS Publications
The calcium sensing receptor (CaSR) plays an important role in maintaining calcium homeostasis. The use of calcimimetic cinacalcet has been established to activate CaSR and …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.